4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-dimethylaniline
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Overview
Description
4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-dimethylaniline: is a complex organic compound characterized by its intricate molecular structure, which includes a pyridine ring substituted with phenyl groups and an aniline moiety with dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-dimethylaniline typically involves multi-step organic reactions. One common approach is the Stille coupling reaction , where a pyridine derivative is coupled with a phenylboronic acid derivative in the presence of a palladium catalyst. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and the use of solvents like toluene or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of automated systems for the addition of reagents and control of reaction parameters (temperature, pressure, and reaction time) is common to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The aniline moiety can be oxidized to form a nitro compound.
Reduction: : The pyridine ring can be reduced to form a pyridine derivative.
Substitution: : The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Electrophilic reagents such as bromine (Br2) and acyl chlorides (RCOCl) are typically employed.
Major Products Formed
Oxidation: : Nitro derivatives of the compound.
Reduction: : Reduced pyridine derivatives.
Substitution: : Substituted phenyl derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a ligand in coordination chemistry to form metal complexes.
Biology: : Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Employed in the development of advanced materials and catalysis processes.
Mechanism of Action
The mechanism by which 4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-dimethylaniline exerts its effects involves its interaction with molecular targets and pathways. For example, in biological systems, it may bind to specific enzymes or receptors, altering their activity and leading to desired therapeutic outcomes.
Comparison with Similar Compounds
4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-dimethylaniline: is unique due to its specific structural features, such as the presence of both phenyl and pyridine rings. Similar compounds include:
4-(2,6-diphenylpyridin-4-yl)phenol: : Similar pyridine and phenyl structure but lacks the aniline moiety.
4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile: : Contains pyridine rings but with a different substituent.
This compound .
Properties
IUPAC Name |
4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2/c1-29(2)25-17-15-21(16-18-25)13-14-22-19-26(23-9-5-3-6-10-23)28-27(20-22)24-11-7-4-8-12-24/h3-20H,1-2H3/b14-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDFGTXOHJNBPD-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=CC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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